molecular formula C8H4ClF6N B1271415 2-Chloro-3,5-bis(trifluoromethyl)aniline CAS No. 201593-90-0

2-Chloro-3,5-bis(trifluoromethyl)aniline

Cat. No. B1271415
M. Wt: 263.57 g/mol
InChI Key: JKUFETFGEJPHEM-UHFFFAOYSA-N
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Description

2-Chloro-3,5-bis(trifluoromethyl)aniline is a chemical compound that features a benzene ring substituted with chlorine and trifluoromethyl groups, as well as an amine group. This structure is indicative of a molecule that could exhibit unique vibrational characteristics due to the presence of these functional groups, as suggested by the vibrational studies on a similar molecule, 2-chloro-5-(trifluoromethyl) aniline .

Synthesis Analysis

The synthesis of related chloro-trifluoromethyl aniline compounds typically involves multi-step reactions. For instance, 2-chloro-4-aminophenol, a related compound, was synthesized from 3,4-dichloronitrobenzene through high-pressure hydrolysis and reduction, followed by an addition reaction with perfluoro-vinyl-perfluoro-methyl ether . Although the specific synthesis of 2-chloro-3,5-bis(trifluoromethyl)aniline is not detailed in the provided abstracts, similar methodologies could potentially be applied, considering the structural similarities and reactivity of the functional groups involved.

Molecular Structure Analysis

The molecular structure of chloro-trifluoromethyl aniline derivatives has been studied using density functional theory (DFT) calculations. These studies provide insights into the optimized geometry, vibrational wavenumbers, and molecular electrostatic potential (MEP) surfaces. The influence of the chlorine substituent on the vibrational wavenumbers compared to aniline and trifluoromethyl aniline has been a subject of detailed discussion . Such analyses are crucial for understanding the electronic distribution and reactivity of the molecule.

Chemical Reactions Analysis

The chemical reactivity of compounds similar to 2-chloro-3,5-bis(trifluoromethyl)aniline can be inferred from studies on their molecular orbitals, such as natural bond orbitals (NBOs) and the HOMO-LUMO energy gap. These studies help in understanding the delocalization of electron density within the molecule, which is a key factor in predicting its reactivity in various chemical reactions . Additionally, ortho-substituents on related compounds have been found to play a significant role in catalytic processes, such as dehydrative amidation between carboxylic acids and amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro-trifluoromethyl aniline derivatives can be deduced from their vibrational spectra, as well as from thermodynamic parameters that are temperature-dependent. The detailed interpretation of the vibrational spectra, aided by potential energy distribution (PED) results, provides valuable information about the stability and reactivity of the molecule. Furthermore, the thermodynamic parameters illustrate the energy changes associated with molecular interactions and transformations .

Scientific Research Applications

1. Agrochemical and Pharmaceutical Industries

  • Application : 2-Chloro-3,5-bis(trifluoromethyl)aniline is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .
  • Results : Trifluoromethylpyridine derivatives are used in the protection of crops from pests. More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .

2. Synthesis of Pyrazole Derivatives

  • Application : 2-Chloro-3,5-bis(trifluoromethyl)aniline is used in the synthesis of pyrazole derivatives, which are potent growth inhibitors of drug-resistant bacteria .
  • Results : Most of the synthesized compounds are potent growth inhibitors of planktonic Gram-positive bacteria with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL . Several lead compounds are bactericidal and potent against MRSA persisters .

3. Palladium-Catalyzed Direct Dehydrogenative Cross-Coupling

  • Application : 2-Chloro-3,5-bis(trifluoromethyl)aniline is used as a highly efficient monodentate transient directing group for the palladium-catalyzed direct dehydrogenative cross-coupling of benzaldehydes with arenes .

4. FDA-Approved Trifluoromethyl Group-Containing Drugs

  • Application : 2-Chloro-3,5-bis(trifluoromethyl)aniline is used in the synthesis of FDA-approved drugs that contain the trifluoromethyl (TFM, -CF3) group .
  • Results : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .

5. Synthesis of Selinexor

  • Application : 2-Chloro-3,5-bis(trifluoromethyl)aniline is used in the synthesis of selinexor .
  • Method : The mechanism for producing selinexor begins with 3,5-bis(trifluoromethyl)benzonitrile 5. The 3,5-bis(trifluoromethyl)benzamide 5a, which reacted with N,N-dimethyl formamide dimethyl acetal to yield the imine as the intermediate 5b, was obtained by the hydrolysis of benzonitrile with K2CO3 in the presence of 30% H2O2 .

6. H-Bond Catalysts

  • Application : 2-Chloro-3,5-bis(trifluoromethyl)aniline is used ubiquitously in H-bond catalysts .

7. FDA-Approved Trifluoromethyl Group-Containing Drugs

  • Application : 2-Chloro-3,5-bis(trifluoromethyl)aniline is used in the synthesis of FDA-approved drugs that contain the trifluoromethyl (TFM, -CF3) group .
  • Results : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .

8. Synthesis of Trifluoromethylpyridine

  • Application : 2-Chloro-3,5-bis(trifluoromethyl)aniline is used in the synthesis of trifluoromethylpyridine (TFMP) and its intermediates, which are important ingredients for the development of agrochemical and pharmaceutical compounds .
  • Results : The demand for TFMP derivatives has been increasing steadily in the last 30 years .

9. H-Bond Catalysts

  • Application : 2-Chloro-3,5-bis(trifluoromethyl)aniline is used ubiquitously in H-bond catalysts .

Safety And Hazards

2-Chloro-3,5-bis(trifluoromethyl)aniline is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-chloro-3,5-bis(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF6N/c9-6-4(8(13,14)15)1-3(2-5(6)16)7(10,11)12/h1-2H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKUFETFGEJPHEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Cl)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373900
Record name 2-chloro-3,5-bis(trifluoromethyl)aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3,5-bis(trifluoromethyl)aniline

CAS RN

201593-90-0
Record name 2-Chloro-3,5-bis(trifluoromethyl)benzenamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-3,5-bis(trifluoromethyl)aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Bis(trifluoromethyl)-2-chloroaniline
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